molecular formula C4H10N2O2 B12962553 (2R,3S)-2-Amino-3-hydroxybutanamide

(2R,3S)-2-Amino-3-hydroxybutanamide

Cat. No.: B12962553
M. Wt: 118.13 g/mol
InChI Key: PZUOEYPTQJILHP-STHAYSLISA-N
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Description

(2R,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the use of aldolase enzymes isolated from Streptomyces amakusaensis, which catalyze the reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield the desired enantiomer with high enantiomeric purity . Another method involves the use of chiral derivatizing reagents such as S-(-)-menthyl chloroformate to form diastereomers, which are then separated and hydrolyzed to obtain the pure enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic processes using engineered microbial strains. These strains are optimized to produce the compound in high yields and with high enantiomeric purity. The use of whole-cell biocatalysts and isolated enzymes from Yarrowia lipolytica has been explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted amino alcohols.

Scientific Research Applications

(2R,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The pathways involved in its action include various metabolic and signaling pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3S)-2-Amino-3-hydroxybutanamide include other chiral amino alcohols and β-hydroxy-α-amino acids. Examples include (2S,3R)-2-Amino-3-hydroxybutanamide and (2R,3R)-2-Amino-3-hydroxybutanamide.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems .

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(2R,3S)-2-amino-3-hydroxybutanamide

InChI

InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3+/m0/s1

InChI Key

PZUOEYPTQJILHP-STHAYSLISA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N)N)O

Origin of Product

United States

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